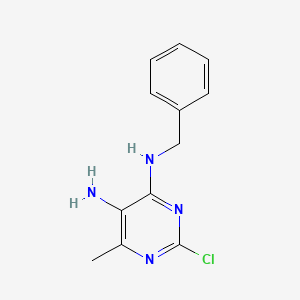

N4-Benzyl-2-chloro-6-methylpyrimidine-4,5-diamine

CAS No.:

Cat. No.: VC16270069

Molecular Formula: C12H13ClN4

Molecular Weight: 248.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H13ClN4 |

|---|---|

| Molecular Weight | 248.71 g/mol |

| IUPAC Name | 4-N-benzyl-2-chloro-6-methylpyrimidine-4,5-diamine |

| Standard InChI | InChI=1S/C12H13ClN4/c1-8-10(14)11(17-12(13)16-8)15-7-9-5-3-2-4-6-9/h2-6H,7,14H2,1H3,(H,15,16,17) |

| Standard InChI Key | VEEZJWFTFWKWNP-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=NC(=N1)Cl)NCC2=CC=CC=C2)N |

Introduction

N4-Benzyl-2-chloro-6-methylpyrimidine-4,5-diamine is a pyrimidine derivative with potential applications in medicinal chemistry due to its structural features and functional groups. Pyrimidines, as a class, are known for their biological significance, particularly in pharmaceuticals where they serve as scaffolds for various bioactive molecules.

Synthesis

The synthesis of N4-benzyl-2-chloro-6-methylpyrimidine-4,5-diamine typically involves:

-

Starting Materials: Pyrimidine derivatives with reactive amine groups.

-

Key Reactions: Alkylation of the N4 position with benzyl halides and chlorination at the 2-position using reagents like phosphorus oxychloride (POCl3).

-

Purification Methods: Crystallization or chromatography to isolate the desired product with high purity.

Biological Activity

Pyrimidine derivatives, including N4-benzyl-2-chloro-6-methylpyrimidine-4,5-diamine, are known for their diverse biological activities:

-

Antitumor Properties: Many pyrimidines act as inhibitors of enzymes involved in DNA synthesis or repair.

-

Antimicrobial Activity: Substituted pyrimidines have shown efficacy against bacterial and fungal pathogens.

-

Enzyme Inhibition: Compounds with similar structures have been reported to inhibit kinases such as VEGFR-2, which is involved in angiogenesis .

Applications

The structural features of N4-benzyl-2-chloro-6-methylpyrimidine-4,5-diamine make it a candidate for:

-

Drug Development: As a scaffold for designing kinase inhibitors or antiviral agents.

-

Chemical Probes: For studying enzyme mechanisms or cellular pathways involving pyrimidines.

-

Material Science: Potential use in organic electronics due to its planar aromatic structure.

Related Compounds

Several related pyrimidine derivatives have been studied for their properties:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume